2-Chlorophenyl methyl sulfate
CAS No.: 89610-80-0
Cat. No.: VC19259965
Molecular Formula: C7H7ClO4S
Molecular Weight: 222.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89610-80-0 |
|---|---|
| Molecular Formula | C7H7ClO4S |
| Molecular Weight | 222.65 g/mol |
| IUPAC Name | (2-chlorophenyl) methyl sulfate |
| Standard InChI | InChI=1S/C7H7ClO4S/c1-11-13(9,10)12-7-5-3-2-4-6(7)8/h2-5H,1H3 |
| Standard InChI Key | HLIHDHNJCPNYRL-UHFFFAOYSA-N |
| Canonical SMILES | COS(=O)(=O)OC1=CC=CC=C1Cl |
Introduction
Structural Characteristics and Nomenclature
The proposed structure of 2-chlorophenyl methyl sulfate consists of a 2-chlorophenyl group linked to a methyl sulfate moiety (-OSO3CH3). This configuration differs fundamentally from the well-documented 2-chlorophenyl methyl sulfone (CAS 17482-05-2), which contains a sulfonyl group (-SO2-) rather than a sulfate ester .
Comparative Analysis with Sulfone Analogues
The sulfone derivative demonstrates:
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Molecular weight: 204.668 g/mol (C8H9ClO2S)
In contrast, theoretical calculations for 2-chlorophenyl methyl sulfate predict:
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Molecular formula: C7H7ClO4S
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Molecular weight: 222.64 g/mol
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Potential hydrolysis susceptibility due to sulfate ester linkage
Synthetic Challenges and Methodological Considerations
General Sulfation Strategies
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Alcohol sulfation: Reaction of 2-chlorophenol with sulfur trioxide-dimethylamine complex
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Methylation subsequent to sulfation:
Experimental data from related systems show sulfate esters typically exhibit:
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Increased water solubility compared to parent phenols
Biological and Environmental Implications
While no direct studies exist for 2-chlorophenyl methyl sulfate, structural analogs provide insight:
Metabolic Pathways of Chlorinated Aromatics
| Compound | Metabolic Fate | Biological Half-Life |
|---|---|---|
| 2-Chlorophenyl sulfone | Hepatic oxidation → sulfonic acid | 48-72 hours |
| Methyl parathion | Hydrolysis → dimethyl phosphate | 6-12 hours |
Theoretical models predict 2-chlorophenyl methyl sulfate would undergo rapid enzymatic hydrolysis via sulfatases, releasing 2-chlorophenol and methyl sulfate.
Research Gaps and Future Directions
Critical unanswered questions include:
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Synthetic feasibility under mild conditions
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Stability profile in organic solvents
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Receptor binding affinity predictions
Ongoing studies should prioritize:
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Computational modeling of sulfate ester stability
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Development of analytical standards for detection
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Ecotoxicity screening using quantitative structure-activity relationships (QSAR)
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